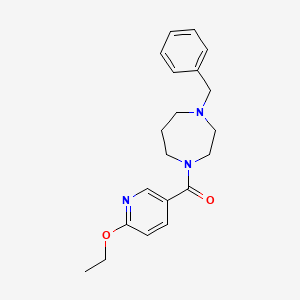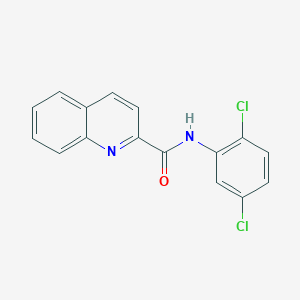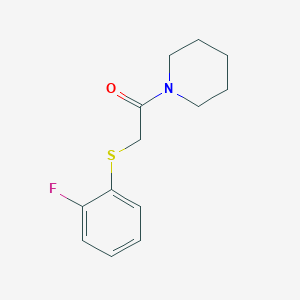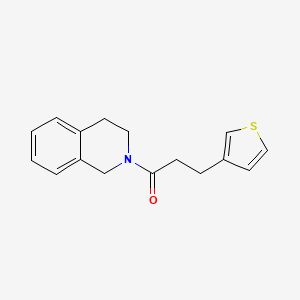![molecular formula C14H14FNO2 B7500982 N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as FFDMC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFDMC is a synthetic compound that belongs to the class of furan carboxamides.
Mécanisme D'action
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide increases the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson's disease. N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide also binds to certain receptors in the body, such as the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson's disease. N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative diseases. In addition, N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, which suggests that it may have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it easier to study its effects in various biological systems. Another advantage is that N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have neuroprotective and anti-cancer properties, which makes it a promising compound for developing new drugs. However, one of the limitations of using N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One direction is to further investigate its mechanism of action, which will help to better understand how it exerts its effects in different biological systems. Another direction is to study its effects in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the safety and efficacy of N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in humans, which will be important for developing new drugs based on this compound.
Méthodes De Synthèse
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is synthesized by reacting 4-fluorobenzylamine with furan-3-carboxylic acid, followed by coupling with 2,2-dimethylpropanamide. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is also being studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10-13(7-8-18-10)14(17)16(2)9-11-3-5-12(15)6-4-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJNIPZHRCBALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)


![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

